2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride
Description
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a cyclohexanesulfonylmethyl substituent attached to the pyrrolidine ring. This compound belongs to a class of molecules where substituents on the pyrrolidine ring modulate physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.
Properties
IUPAC Name |
2-(cyclohexylsulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUVHWSWGLMVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexanesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability : Fluorine in 3-fluorophenyl analogs reduces oxidative metabolism, a feature absent in the sulfonyl-containing target compound .
- Solubility : Polar groups (e.g., trimethoxybenzoyloxy) enhance aqueous solubility, whereas halogenated or bulky substituents (e.g., dichlorophenyl, cyclohexanesulfonyl) may necessitate formulation optimization .
Biological Activity
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is a chemical compound notable for its unique structure, which includes a pyrrolidine ring and a cyclohexanesulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
- IUPAC Name: 2-(cyclohexylsulfonylmethyl)pyrrolidine; hydrochloride
- Molecular Formula: C11H21ClN2O2S
- CAS Number: 1864015-62-2
Synthesis
The synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. This reaction neutralizes the hydrochloric acid produced, and the resulting compound is purified through recrystallization or chromatography.
Enzyme Inhibition
Research indicates that 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride exhibits significant enzyme inhibition properties. Specifically, it interacts with various enzymes, potentially modulating their activity through competitive or non-competitive inhibition mechanisms. The cyclohexanesulfonyl group enhances binding to the active sites of enzymes, making it a candidate for further exploration in drug development .
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory processes. Inhibiting this pathway could lead to therapeutic applications in diseases characterized by excessive inflammation, such as autoimmune disorders and certain neurodegenerative diseases .
Case Studies
- Inflammation Models : In a study involving animal models of inflammation, administration of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride resulted in reduced levels of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting its utility in managing inflammatory responses .
- Neurodegenerative Disease Research : The compound has been investigated for its potential effects on neuroinflammation associated with Alzheimer's disease. It was shown to inhibit gamma-secretase activity, which is involved in amyloid-beta processing, indicating a possible role in Alzheimer's treatment .
The biological activity of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Enzymatic Interaction : The cyclohexanesulfonyl moiety forms strong interactions with enzyme active sites.
- Receptor Modulation : The compound may also influence receptor activity, leading to altered signaling pathways that affect cellular responses.
Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Pyrrolidine-2-one | Antimicrobial | Simple pyrrolidine structure |
| Pyrrolidine-2,5-dione | Antioxidant | Dione functionality |
| Prolinol | Antiviral | Hydroxyl group presence |
Compared to these compounds, 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride stands out due to its dual functional groups that provide distinct chemical and biological properties. This uniqueness allows it to participate in diverse biological interactions and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
